REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[CH2:17]([O:19][C:20]([CH2:22][N:23]([CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[S:24]Cl)=[O:21])[CH3:18].N1C=CC=CC=1>C(Cl)Cl>[CH2:30]([O:29][C:27]([CH2:26][N:23]([CH2:22][C:20]([O:19][CH2:17][CH3:18])=[O:21])[S:24][N:2]([CH3:1])[C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:28])[CH3:31]
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Name
|
|
Quantity
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4.4 g
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Type
|
reactant
|
Smiles
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CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
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Name
|
bis(ethoxycarbonylmethyl)aminosulfenyl chloride
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Quantity
|
5.1 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)CN(SCl)CC(=O)OCC
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Name
|
|
Quantity
|
4.7 g
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Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
35 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Type
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CUSTOM
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Details
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the resulting solution was stirred for 30 hours at 30° to 35° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
WASH
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Details
|
the reaction solution was washed successively with water, diluted hydrochloric acid and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The methylene chloride layer was dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to obtain an oily product
|
Reaction Time |
30 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)CN(SN(C(OC1=CC=CC=2CC(OC21)(C)C)=O)C)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |